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Compound of Interest

Compound Name: Devimistat-d10

Cat. No.: B12367541

This guide provides a detailed comparison of Devimistat and its deuterated analog,
Devimistat-d10, for researchers, scientists, and drug development professionals. While
Devimistat is an investigational therapeutic agent with a distinct pharmacokinetic profile,
Devimistat-d10 serves a crucial role as an internal standard in bioanalytical assays for the
accurate quantification of Devimistat. This document outlines the available pharmacokinetic
data for Devimistat, explains the function of Devimistat-d10, and provides detailed
experimental methodologies.

Pharmacokinetic Profile of Devimistat (CPI-613)

Devimistat is a novel anti-cancer agent that targets mitochondrial metabolism.[1] Its
pharmacokinetic properties have been evaluated in several clinical trials. A key parameter from
a Phase 1 dose-escalation study in patients with advanced hematologic malignancies is its
half-life.[2][3] While comprehensive pharmacokinetic parameters such as Cmax (maximum
concentration) and AUC (area under the curve) are assessed in clinical trials, specific values
were not detailed in the reviewed literature.[4]
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Pharmacokinetic

Value Population Reference
Parameter
Patients with
Half-life (t%2) 1.34 hours advanced hematologic  [2]

malignancies

The Role of Devimistat-d10

Devimistat-d10 is a deuterated version of Devimistat, meaning specific hydrogen atoms in its
structure have been replaced with deuterium, a stable isotope of hydrogen. This substitution
increases its mass without significantly altering its chemical properties. In pharmacokinetic
studies, deuterated compounds like Devimistat-d10 are considered the gold standard for use
as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis.

The function of Devimistat-d10 is not therapeutic; therefore, it does not have a
pharmacokinetic profile to be compared with Devimistat. Instead, it is added to biological
samples at a known concentration at the beginning of sample preparation. Because it behaves
almost identically to Devimistat during extraction, chromatography, and ionization, it allows for
the correction of variability in the analytical process, ensuring highly accurate and precise
quantification of Devimistat.

Mechanism of Action of Devimistat

Devimistat functions as a lipoate analog that disrupts the tricarboxylic acid (TCA) cycle, a key
process in cellular energy metabolism. It specifically inhibits two critical mitochondrial enzymes:
pyruvate dehydrogenase (PDH) and a-ketoglutarate dehydrogenase (KGDH). By blocking
these enzymes, Devimistat prevents the entry of carbon from both glucose and glutamine into
the TCA cycle, leading to a collapse of mitochondrial metabolism and inducing cell death in
cancer cells.
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Mechanism of Action of Devimistat

Experimental Protocols
Quantification of Devimistat in Human Plasma using LC-
MS/MS with Devimistat-d10 as an Internal Standard
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This protocol describes a representative method for determining the concentration of
Devimistat in human plasma samples, a critical component of a pharmacokinetic study.

. Materials and Reagents:
Devimistat reference standard
Devimistat-d10 (internal standard)
Human plasma (with anticoagulant, e.g., K2ZEDTA)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Formic acid, LC-MS grade
Water, ultrapure
96-well plates
. Preparation of Solutions:

Stock Solutions (1 mg/mL): Separately weigh and dissolve Devimistat and Devimistat-d10
in an appropriate solvent like methanol to prepare stock solutions.

Working Solutions: Prepare serial dilutions of the Devimistat stock solution with a 50:50
mixture of acetonitrile and water to create working solutions for calibration standards and
quality control (QC) samples. Prepare a working solution of Devimistat-d10 at a fixed
concentration (e.g., 100 ng/mL) in the same diluent.

. Sample Preparation (Protein Precipitation):

Aliquot 50 pL of plasma samples (calibration standards, QCs, and unknown study samples)
into a 96-well plate.

Add 10 pL of the Devimistat-d10 working solution to all wells except for the blank matrix
samples.
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To precipitate plasma proteins, add 200 pL of cold acetonitrile to each well.

Seal the plate and vortex for 2 minutes.

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

Transfer 100 pL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
. LC-MS/MS Conditions:

Liquid Chromatography (LC):

o Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 um).

o Mobile Phase A: 0.1% Formic acid in water.

o Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short duration (e.g., 3-5
minutes).

o Flow Rate: 0.4 mL/min.
o Injection Volume: 5 pL.
Mass Spectrometry (MS/MS):

o lon Source: Electrospray ionization (ESI) in positive or negative mode, depending on the
compound's properties.

o Detection: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Monitor specific precursor-to-product ion transitions for both Devimistat
and Devimistat-d10. These transitions are determined during method development.

. Data Analysis:

Construct a calibration curve by plotting the peak area ratio of Devimistat to Devimistat-d10
against the nominal concentration of the calibration standards.
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o Use a weighted linear regression model to fit the calibration curve.

» Determine the concentration of Devimistat in the QC and unknown samples by interpolating
their peak area ratios from the calibration curve.
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Bioanalytical Workflow for Devimistat Quantification
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Bioanalytical Workflow for Devimistat Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cornerstonepharma.com [cornerstonepharma.com]

2. aacrjournals.org [aacrjournals.org]

3. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical
evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]

e 4. APhase lll open-label trial to evaluate efficacy and safety of CPI-613 plus modified
FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic
adenocarcinoma of the pancreas - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Devimistat and Devimistat-d10:
Pharmacokinetics and Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12367541#comparing-the-pharmacokinetic-
profiles-of-devimistat-and-devimistat-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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